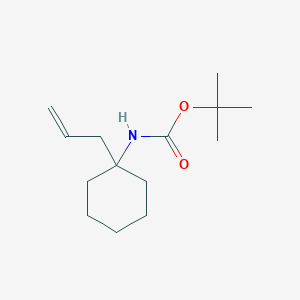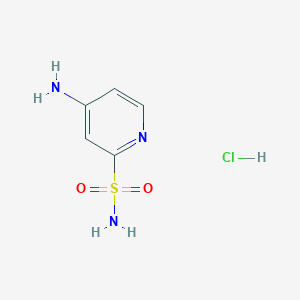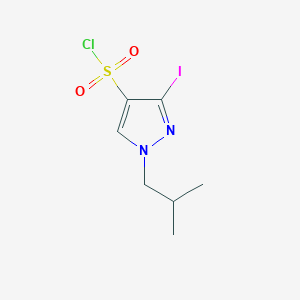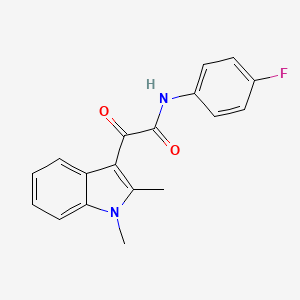![molecular formula C20H18ClF3N4O4 B2767050 {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone CAS No. 338761-08-3](/img/structure/B2767050.png)
{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone” is a chemical compound . It is a derivative of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical intermediate . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a spiro configuration and a trifluoromethyl group attached to a pyridine ring .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the available resources .Applications De Recherche Scientifique
Cyclopropenone Oximes and Isocyanates
Cyclopropenone oximes, when reacted with alkyl and aryl isocyanates, yield 1:2 addition products like 4,6-diazaspiro[2.3]hexenones. These reactions suggest a potential avenue for synthesizing spiro compounds and related structures, which might be analogous to the specified chemical. Such spiro compounds are of interest for their structural and potentially bioactive properties (H. Yoshida et al., 1988).
Structural Characterization in Drug Synthesis
The structural characterization of related compounds, such as during the synthesis of benzothiazinone derivatives for anti-tuberculosis drugs, underscores the importance of detailed molecular understanding in developing new pharmaceuticals. This research emphasizes the role of chemical analysis in drug development, potentially relevant to the synthesis and application of the specified compound (Tamira Eckhardt et al., 2020).
Novel Pyrazoline Derivatives
Research into novel pyrazoline derivatives for their anti-inflammatory and antibacterial properties illustrates the diverse potential applications of complex organic molecules in medicinal chemistry. Such studies highlight how specific molecular modifications can impact biological activity, relevant to understanding and utilizing the specified compound's properties (P. Ravula et al., 2016).
Mild Oxidation in Synthesis
The mild oxidation of diarylacetylenes to 1,2-diketones, yielding products like benzo[c]isoxazol-3-yl(4-nitrophenyl)methanone, showcases a method of synthesizing ketones from acetylenes. This method could be applicable to the synthesis of complex compounds, including the specified chemical, demonstrating the versatility of oxidation reactions in organic synthesis (Jean‐Ho Chu et al., 2009).
Interaction of 1H-Azoles With Nitrosochlorides
The interaction of 1H-azoles with nitrosochlorides leading to α-azolyl oximes of the adamantane series through a conjugated 1,4-addition is another example of the complex reactions used to synthesize novel compounds. This research could provide insights into synthetic strategies that might be relevant for producing the compound (P. Krasnikov et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O4/c21-16-11-14(20(22,23)24)12-25-17(16)26-7-5-19(6-8-26)27(9-10-32-19)18(29)13-1-3-15(4-2-13)28(30)31/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVQIURIBVYXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)



![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766978.png)





![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2766988.png)
